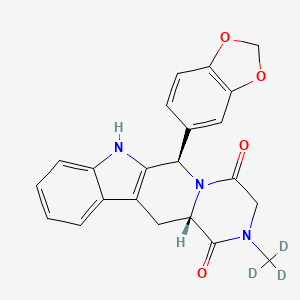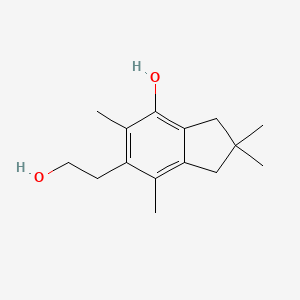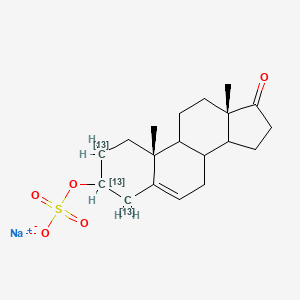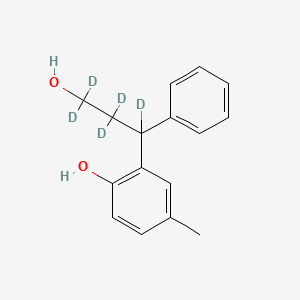oxane-2-carboxylic acid](/img/structure/B12425644.png)
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of the acetamido group and the hydroxyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it serves as a model compound to study enzyme interactions and metabolic pathways involving carbohydrates and amino sugars.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved include metabolic pathways related to carbohydrate metabolism and amino sugar biosynthesis.
Comparación Con Compuestos Similares
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: Similar structure but without the isotopic labeling.
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
Uniqueness: The uniqueness of (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(1R,2R)-1,2,3-trihydroxypropyloxane-2-carboxylic acid lies in its isotopic labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of multiple functional groups also allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H19NO9 |
|---|---|
Peso molecular |
312.25 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1/i2+1,10+1,11+1 |
Clave InChI |
SQVRNKJHWKZAKO-SCXKQTQCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([13CH2][13C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)([13C](=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
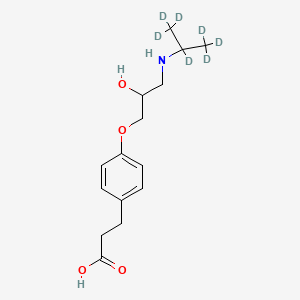
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

